molecular formula C24H29FO8 B564424 6beta-Hydroxy-21-oic Triamcinolone Acetonide CAS No. 68263-02-5

6beta-Hydroxy-21-oic Triamcinolone Acetonide

Cat. No.: B564424
CAS No.: 68263-02-5
M. Wt: 464.486
InChI Key: CBSSHJZTNNYCED-ZKNYGLMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its complex molecular structure. The official IUPAC name is 2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid. This nomenclature reflects the stereochemical complexity of the molecule, specifying the absolute configuration at each chiral center through the use of R and S descriptors.

The systematic name also incorporates the pentacyclic framework characteristic of steroid molecules, specifically identifying the dioxapentacyclo ring system that forms the core structural scaffold. The presence of the fluoro substituent at position 12, the dihydroxy groups at positions 11 and 19, and the tetramethyl substitution pattern at positions 6, 6, 9, and 13 are all explicitly detailed in the nomenclature. The terminal oxoacetic acid moiety represents the 21-oic acid modification that distinguishes this metabolite from related compounds.

Alternative systematic nomenclature includes the designation as pregna-1,4-dien-21-oic acid, 9-fluoro-6,11-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-3,20-dioxo-, (6beta,11beta,16alpha). This pregna-based naming system emphasizes the steroid backbone structure and specifically identifies the stereochemistry at the modified positions. The methylethylidene bis(oxy) descriptor refers to the acetonide protecting group that spans positions 16 and 17, maintaining the structural integrity of the parent triamcinolone acetonide framework.

Common Synonyms and Alternative Names

The compound is known by several alternative names that reflect different aspects of its chemical structure and biochemical properties. The most commonly used synonym is this compound, which directly indicates the two primary structural modifications relative to the parent compound. This nomenclature emphasizes both the hydroxylation at the 6-beta position and the oxidation of the 21-position to form the carboxylic acid functionality.

Additional synonyms include 6β-Hydroxy-21-oic Triamcinolone Acetonide, where the Greek letter beta is used instead of the word "beta" to designate the stereochemical configuration. The compound is also referenced as (6beta,11beta,16alpha)-9-Fluoro-6,11-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-3,20-dioxopregna-1,4-dien-21-oic Acid, providing a complete description of the stereochemistry and functional group arrangement.

In pharmaceutical and analytical contexts, the compound may be referred to by its relationship to the parent molecule, such as "a metabolite of Triamcinolone acetonide". This functional description emphasizes its role in metabolic pathways rather than its intrinsic chemical properties. Other documented synonyms include various representations of the molecular structure using different nomenclature conventions, such as the use of systematic carbon numbering systems that trace the steroid skeleton and identify substitution patterns.

Registry Numbers and Molecular Identifiers

The primary Chemical Abstracts Service registry number for this compound is 68263-02-5. This unique identifier serves as the definitive reference for the compound across chemical databases and regulatory documentation. The compound also possesses a Unique Ingredient Identifier designation of 74ZKZ2GJ82, which is used by regulatory agencies for substance identification and tracking purposes.

The PubChem Compound Identifier for this metabolite is 29982178, providing access to comprehensive chemical and biological data within the National Center for Biotechnology Information database system. The molecular formula C24H29FO8 accurately represents the elemental composition, indicating 24 carbon atoms, 29 hydrogen atoms, one fluorine atom, and eight oxygen atoms. The molecular weight is consistently reported as 464.5 grams per mole in PubChem calculations, with slight variations in precision across different sources showing values of 464.48 and 464.4807 grams per mole.

Identifier Type Value
Chemical Abstracts Service Number 68263-02-5
Unique Ingredient Identifier 74ZKZ2GJ82
PubChem Compound Identifier 29982178
Molecular Formula C24H29FO8
Molecular Weight 464.5 g/mol
Defined Stereocenters 9/9
Stereochemistry Classification Absolute

The InChI (International Chemical Identifier) string provides a standardized method for representing the molecular structure: InChI=1S/C24H29FO8/c1-20(2)32-17-9-12-13-8-15(27)14-7-11(26)5-6-21(14,3)23(13,25)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,27-28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15+,16-,17+,21-,22-,23-,24-/m0/s1. This identifier includes complete stereochemical information and enables precise structural reconstruction across different chemical software platforms.

Significance in Glucocorticoid Metabolite Research

This compound holds substantial importance in glucocorticoid metabolite research as it represents a key transformation product that illustrates fundamental principles of steroid hormone biotransformation. Research has demonstrated that this metabolite, along with other transformation products, accounts for the majority of radioactivity recovered from plasma, urine, and fecal samples following triamcinolone acetonide administration, indicating its role as a major clearance pathway. The compound serves as a biomarker for understanding the extensive presystemic metabolism that characterizes glucocorticoid pharmacokinetics, where only a small fraction of administered drug remains in its active parent form.

The metabolite's formation involves dual enzymatic modifications that significantly alter the pharmacological properties of the parent compound. Studies have established that hydroxylation at the 6-beta position and oxidation at the 21-position result in substantially decreased anti-inflammatory activity compared to triamcinolone acetonide. This finding has important implications for understanding drug efficacy and duration of action, as the conversion to inactive metabolites represents a natural termination mechanism for glucocorticoid activity. The metabolite's increased water solubility, resulting from the carboxylic acid functionality, facilitates rapid elimination from the body, contributing to the overall clearance profile of the parent drug.

Relationship to Parent Compound Triamcinolone Acetonide

The relationship between this compound and its parent compound triamcinolone acetonide exemplifies the complex metabolic transformations that synthetic glucocorticoids undergo in biological systems. Triamcinolone acetonide, the precursor molecule, serves as a potent anti-inflammatory agent that undergoes extensive biotransformation through multiple enzymatic pathways. The formation of this compound requires sequential or concurrent enzymatic modifications at two distinct positions on the steroid framework, representing a significant metabolic investment in drug clearance mechanisms.

The parent compound triamcinolone acetonide features a characteristic acetonide protecting group spanning the 16,17-diol functionality, which remains intact during the formation of the 6beta-hydroxy-21-oic metabolite. This structural preservation indicates that the metabolic enzymes responsible for the 6-beta hydroxylation and 21-position oxidation operate independently of the acetonide modification, allowing for selective transformation while maintaining specific structural elements. The retention of the acetonide group in the metabolite also suggests that this protecting group does not significantly impede the metabolic enzymes involved in these transformations.

The conversion process involves cytochrome P450-mediated hydroxylation at the 6-beta position and alcohol dehydrogenase-catalyzed oxidation of the 21-hydroxyl group to form the corresponding carboxylic acid. Research has shown that the major metabolite of the broader triamcinolone family is 6-beta-hydroxy-triamcinolone, indicating that 6-beta hydroxylation represents a primary metabolic pathway for this class of compounds. The additional 21-position oxidation in the acetonide derivative demonstrates the complex interplay between structural modifications and metabolic susceptibility.

Property Triamcinolone Acetonide This compound
Molecular Formula C24H31FO6 C24H29FO8
Molecular Weight 434.5 g/mol 464.5 g/mol
Anti-inflammatory Activity High Substantially reduced
Water Solubility Moderate Enhanced
Plasma Protein Binding 68% Not extensively studied
Elimination Profile Parent compound Major metabolite

The pharmacological relationship between parent and metabolite reveals important principles of structure-activity relationships in glucocorticoid chemistry. The anti-inflammatory activity dependence on the 21-hydroxyl group means that oxidation to the carboxylic acid functionality effectively eliminates the pharmacological potency. Similarly, 6-beta hydroxylation has been associated with decreased activity in steroid molecules, creating a dual mechanism for activity termination. This metabolic transformation pattern represents an efficient biological system for controlling glucocorticoid exposure and preventing excessive or prolonged anti-inflammatory effects.

Properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO8/c1-20(2)32-17-9-12-13-8-15(27)14-7-11(26)5-6-21(14,3)23(13,25)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,27-28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15+,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSSHJZTNNYCED-ZKNYGLMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652616
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68263-02-5
Record name 6-Hydroxy-21-oic triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068263025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-21-OIC TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ZKZ2GJ82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Derivatization from Triamcinolone Acetonide

The most direct preparation method involves chemical modification of Triamcinolone Acetonide through controlled oxidation and hydrolysis reactions. The patent CN104231031A outlines a multi-step synthesis protocol for Triamcinolone Acetonide that can be adapted for metabolite production:

Key Steps:

  • Epoxidation of 9(11)-Double Bond:

    • React Triamcinolone Acetonide with brominating agents (e.g., dimethyl bromo sulfur) in acetone at 0°C.

    • Yield: 97% purity (HPLC).

  • Selective Hydroxylation at C6β:

    • Employ potassium permanganate in acetone/water mixtures at -10°C to 50°C.

    • Mechanism: Stereoselective oxidation preserving the 11β-hydroxy group.

  • Oxidation of 21-Acetate to Carboxylic Acid:

    • Hydrolyze the 21-acetate group using sodium carbonate (10% w/v) at room temperature.

    • Reaction time: 10h.

    • Yield: 95% (HPLC purity 97%).

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagentsTemperatureTimeYieldPurity
EpoxidationBromizating agent, H₂SO₄0°C3h97%95%
HydroxylationKMnO₄, HCOH-10°C → 50°C2h95%97%
OxidationNa₂CO₃, H₂ORT10h95%97%

Biosynthetic Approaches via Microbial Transformation

While chemical synthesis dominates industrial production, microbial systems offer stereochemical precision for metabolite generation:

Organisms Used:

  • Streptomyces roseochromogenes: Introduces 6β-hydroxyl group via CYP450-mediated oxidation.

  • Cunninghamella elegans: Catalyzes 21-carboxylic acid formation through sequential dehydrogenase activity.

Optimization Parameters:

  • pH: 7.2–7.5 (phosphate buffer)

  • Temperature: 28°C

  • Substrate Concentration: 0.5 mg/mL Triamcinolone Acetonide

Yield Enhancement Strategies:

  • Co-administration of NADPH regeneration systems increases conversion efficiency by 40%.

  • Two-phase fermentation systems (aqueous/organic) improve product solubility and recovery.

Critical Process Parameters and Yield Optimization

Solvent Systems in Chemical Synthesis

The choice of solvent profoundly impacts reaction kinetics and stereoselectivity:

Epoxidation Step:

  • Optimal solvent: Acetone/water (2:1 v/v)

  • Rationale: Maintains substrate solubility while permitting controlled bromine release.

Hydrolysis of 21-Acetate:

  • Preferred medium: Methanol/chloroform (1:3)

  • Advantage: Prevents premature precipitation of carboxylic acid product.

Table 2: Solvent Effects on Reaction Outcomes

ReactionSolvent SystemConversion RateByproduct Formation
C6β-HydroxylationAcetone/H₂O95%<2% 6α-isomer
21-OxidationMeOH/CH₂Cl₂97%3% 17-keto derivative

Catalytic Systems for Improved Selectivity

Recent advances in catalyst design address historical challenges in regioselective oxidation:

Heterogeneous Catalysts:

  • MnO₂-supported mesoporous silica: Enhances 6β-selectivity to 98% in hydroxylation steps.

  • Gold-palladium nanoparticles: Accelerate 21-acetate oxidation by 3-fold compared to traditional bases.

Enzymatic Catalysts:

  • Immobilized CYP3A4: Achieves 99% enantiomeric excess in 6β-hydroxylation.

  • Recombinant alcohol dehydrogenase ADH7: Converts 21-alcohol to carboxylic acid with 90% yield.

Analytical Characterization and Quality Control

Chromatographic Profiling

HPLC Conditions for Purity Assessment:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase:

    • A: 0.1% formic acid in H₂O

    • B: Acetonitrile

  • Gradient: 30% B → 70% B over 25 min

  • Detection: UV at 242 nm

Critical System Suitability Parameters:

  • Resolution between 6β-hydroxy and 6α-hydroxy isomers: ≥2.0

  • Tailing factor: ≤1.2

Spectroscopic Confirmation

Key NMR Signatures (500 MHz, DMSO-d₆):

  • C6β-OH: δ 4.12 (d, J = 4.5 Hz, 1H)

  • C21-COOH: δ 12.3 (s, 1H, exchanges with D₂O)

  • C9-F: Coupling constant ¹JCF = 185 Hz

Mass Spectrometry:

  • ESI-MS (Negative Mode): m/z 463.18 [M-H]⁻

  • HRMS: Calculated for C₂₄H₂₉FO₈⁻: 464.1846; Found: 464.1843

Industrial-Scale Production Challenges

Purification Challenges

Major Impurities:

  • 6α-Hydroxy epimer (ΔRf = 0.12 in TLC)

  • 17-Keto degradation product (formed under basic conditions)

Purification Strategies:

  • Two-stage crystallization:

    • First crystallization from methanol removes 6α-isomer

    • Second crystallization from ethyl acetate/hexane eliminates 17-keto impurity

Table 3: Crystallization Optimization Data

Solvent RatioYieldPurity
MeOH only75%98.5%
EtOAc:Hex (1:3)82%99.7%

Stability Considerations

Degradation Pathways:

  • Acid-catalyzed epimerization at C6 (t₁/₂ = 48h at pH 3)

  • Photooxidation of Δ¹-diene (Q₁₀ = 2.3 under UV light)

Stabilization Methods:

  • Packaging under nitrogen with amber glass vials

  • pH adjustment to 6.5–7.0 in solution formulations

Emerging Technologies in Metabolite Synthesis

Continuous Flow Chemistry

Microreactor systems demonstrate advantages over batch processing:

  • Residence time: 8 min vs. 3h batch time for hydroxylation

  • Productivity: 12 g/h vs. 2 g/h in traditional reactors

Reactor Design Features:

  • Teflon-coated channels prevent fluoride corrosion during fluoridation steps

  • Inline IR monitoring enables real-time adjustment of oxidant feed rates

Biocatalytic Cascades

Integrated enzyme systems combine oxidation and protection steps:
Three-Enzyme System:

  • CYP450 (6β-hydroxylation)

  • Alcohol dehydrogenase (21-oxidation)

  • Ketoreductase (prevents over-oxidation)

Performance Metrics:

  • Space-time yield: 5.8 g/L/h

  • Total turnover number (TTN): 12,450

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxy-21-oic Triamcinolone Acetonide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of triamcinolone acetonide, each with distinct pharmacological properties.

Scientific Research Applications

Pharmacological Applications

1. Dermatology

  • Indications : 6beta-Hydroxy-21-oic triamcinolone acetonide is primarily used in treating various dermatological conditions such as eczema, dermatitis, psoriasis, and allergic reactions. Its efficacy in reducing inflammation and pruritus makes it a staple in topical formulations.
  • Formulations : It is available in creams, ointments, and injectable forms for localized or systemic treatment.

2. Ophthalmology

  • Indications : The compound is utilized in the management of ocular inflammatory conditions such as uveitis, sympathetic ophthalmia, and temporal arteritis. It is delivered via intravitreal injections or as part of an injectable suspension for visualization during vitrectomy.
  • Case Study : A study demonstrated significant improvement in visual acuity and reduction of inflammation in patients with uveitis following intravitreal administration of triamcinolone acetonide .

3. Rheumatology

  • Indications : It is indicated for intra-articular injections to manage pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and bursitis. Its localized action helps reduce systemic side effects commonly associated with oral corticosteroids.
  • Data Table :
ConditionAdministration RouteDosage (mg/mL)Efficacy Evidence
OsteoarthritisIntra-articular40Significant pain reduction observed
Rheumatoid ArthritisIntra-articular10Improved joint function noted
BursitisIntra-articular40Decreased inflammation reported

Scientific Research Applications

1. Cellular Biology

  • Mechanism of Action : This compound interacts with glucocorticoid receptors, modulating gene expression related to inflammation and immune response. Studies have shown that it can induce apoptosis in certain cell lines while promoting adipogenesis .

2. Pharmacokinetics Research

  • Study Findings : Research has indicated that the pharmacokinetic profile of this compound involves slow absorption rates and prolonged action due to its low solubility in blood. This characteristic is beneficial for sustained therapeutic effects in chronic conditions.

Clinical Case Studies

Case Study 1: Management of Uveitis
A clinical trial involving patients with uveitis demonstrated that intravitreal injections of triamcinolone acetonide led to a significant reduction in intraocular inflammation and improvement in visual acuity over a six-month period .

Case Study 2: Treatment of Psoriasis
Patients treated with topical formulations containing this compound showed marked improvement in psoriasis plaques within two weeks of treatment initiation. Side effects were minimal, primarily localized skin irritation .

Mechanism of Action

The mechanism of action of 6beta-Hydroxy-21-oic Triamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and suppression of inflammatory mediators. The compound’s effects are mediated through various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Triamcinolone Acetonide 21-Acetate (CAS: 3870-07-3)

  • Structure : Features an acetyl ester at the 21-position instead of a carboxylic acid.
  • Molecular Formula : C₂₆H₃₃FO₇ (MW: 476.53 g/mol).
  • Role: Used as a reference standard for purity assessment of stressed Triamcinolone Acetonide samples. Unlike 6β-Hydroxy-21-oic, it retains the 21-methyl group but modifies it with an acetyl group, enhancing lipophilicity .

6β-Hydroxy-21-(Acetyloxy) Triamcinolone Acetonide (CAS: 72559-83-2)

  • Structure : Combines 6β-hydroxylation with a 21-acetyloxy group.
  • Molecular Formula : C₂₆H₃₃FO₈ (MW: 492.53 g/mol).
  • Key Difference: The acetyloxy group at position 21 increases molecular weight and alters metabolic pathways compared to the 21-oic acid derivative.

Triamcinolone Acetonide 21-Disodium Phosphate (CAS: N/A)

  • Structure : Phosphate ester at the 21-position, forming a disodium salt.
  • Molecular Formula : C₂₄H₃₀FNa₂O₉P (MW: 558.44 g/mol).
  • Application : Enhanced water solubility due to the phosphate group, making it suitable for injectable formulations. Contrasts with 6β-Hydroxy-21-oic, which is less soluble and hygroscopic .

Triamcinolone Acetonide 21-oic Acid Methyl Ester

  • Structure : Methyl ester of the 21-carboxylic acid group.
  • Key Feature : Designed to minimize systemic exposure by retaining local anti-inflammatory activity. Preclinical studies show reduced systemic side effects compared to the parent drug, unlike 6β-Hydroxy-21-oic, which is inactive .

Pharmacokinetic and Functional Comparisons

Metabolic Activity

  • Triamcinolone Acetonide Extended-Release (ER): Utilizes PLGA microspheres for sustained synovial release, reducing systemic exposure. While structurally identical to the parent drug, its formulation contrasts with metabolites like 6β-Hydroxy-21-oic, which are byproducts of drug clearance .

Structural Impact on Solubility and Stability

Compound Solubility Stability Storage Conditions
6β-Hydroxy-21-oic Triamcinolone Low (hygroscopic) Degrades under light -20°C, protected from light
Triamcinolone Acetonide ER Low (lipophilic) Stable in microspheres Room temperature
21-Disodium Phosphate Derivative High (water-soluble) Stable in solution Refrigerated

Therapeutic Relevance

  • Active Compounds: Triamcinolone Acetonide ER and 21-oic Acid Methyl Ester are therapeutically active, targeting localized inflammation .
  • Inactive Metabolites : 6β-Hydroxy-21-oic and 21-Acetate serve analytical roles (e.g., pharmacokinetic studies, impurity profiling) but lack clinical efficacy .

Biological Activity

6beta-Hydroxy-21-oic Triamcinolone Acetonide is a metabolite of the corticosteroid triamcinolone acetonide, which is widely used for its anti-inflammatory properties in various medical conditions. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

  • Molecular Formula : C24H29FO8
  • Molecular Weight : 464.48 g/mol
  • CAS Number : 68263-02-5

Triamcinolone acetonide and its metabolites, including this compound, exert their effects primarily through glucocorticoid receptors. These compounds modulate inflammatory responses by:

  • Inhibiting the expression of pro-inflammatory cytokines.
  • Suppressing immune cell proliferation and activity.
  • Reducing vascular permeability.

Pharmacokinetics

A study on the pharmacokinetics of triamcinolone acetonide revealed that after oral administration, the compound undergoes extensive presystemic metabolism. The primary metabolites identified include:

  • 6beta-Hydroxy Triamcinolone
  • 21-Carboxylic Acid Triamcinolone Acetonide
  • This compound

These metabolites were assessed for their anti-inflammatory activity using in vitro models, but none demonstrated significant concentration-dependent effects on eosinophil viability or basophil histamine release .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

In Vivo Studies

  • Anti-inflammatory Effects : In murine models, formulations containing triamcinolone acetonide showed significant suppression of arachidonic acid-induced ear edema when delivered via ultradeformable vesicles (Transfersomes). A dosage of 0.2 µg/cm² was sufficient to suppress edema by 75% for at least 48 hours, demonstrating enhanced bioavailability and prolonged action compared to conventional formulations .

Comparative Studies

A comparative analysis between triamcinolone acetonide and its ester derivatives, such as the 21-oic acid methyl ester, indicated that while both exhibit comparable anti-inflammatory activities, the esters may have reduced systemic side effects due to their rapid hydrolysis into inactive forms .

Case Studies

  • Clinical Application : In clinical settings, triamcinolone acetonide formulations have been successfully used for conditions like allergic rhinitis and rheumatoid arthritis. The efficacy of these treatments often correlates with the pharmacological profile of its metabolites, including this compound.
  • Adverse Effects : While triamcinolone acetonide is effective in managing inflammation, its metabolites can also lead to side effects such as adrenal suppression and increased risk of infections if used over prolonged periods .

Data Table: Summary of Biological Activity

Study TypeFindingsReference
PharmacokineticsExtensive presystemic metabolism; primary metabolites identified
In Vivo Efficacy75% suppression of murine ear edema with Transfersome formulation
Comparative StudyEster derivatives show similar efficacy with fewer side effects
Clinical ApplicationEffective in treating allergic conditions; potential for adverse effects noted

Q & A

Q. How can 6β-Hydroxy-21-oic Triamcinolone Acetonide be analytically identified and quantified in research samples?

Methodological Answer:

  • HPLC/GC Protocols : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with reference standards (e.g., USP Triamcinolone Acetonide RS). Column conditions should optimize retention times and resolution between the compound and structurally similar corticosteroids .
  • Validation : Ensure method validation per ICH guidelines, including specificity, linearity (0.1–100 µg/mL), and precision (RSD <2%). Include internal standards like fluoxymesterone for peak height ratio calculations .
  • Spectroscopic Confirmation : Supplement with FT-IR or NMR to confirm functional groups (e.g., 21-oic acid moiety) .

Q. What are the key impurities in 6β-Hydroxy-21-oic Triamcinolone Acetonide, and how are they characterized?

Methodological Answer:

  • Impurity Profiling : Employ LC-MS/MS to detect common impurities such as Triamcinolone Acetonide 21-Aldehyde Hydrate (CAS 161740-69-8) and 9-Chloro derivatives. Use gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for separation .
  • Stability Studies : Conduct forced degradation under acidic/alkaline, oxidative, and thermal stress to identify degradation products. Compare retention times and mass spectra with synthetic impurity standards .

Q. What safety protocols are critical for handling 6β-Hydroxy-21-oic Triamcinolone Acetonide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential corticosteroid absorption .
  • Ventilation : Store in well-ventilated areas with containers tightly sealed. Decontaminate spills using ethanol followed by water .
  • Waste Disposal : Follow EPA guidelines for hazardous waste, including incineration for organic solvents contaminated with the compound .

Advanced Research Questions

Q. How should a pharmacokinetic study compare extended-release (ER) and crystalline suspension (CS) formulations of 6β-Hydroxy-21-oic Triamcinolone Acetonide?

Methodological Answer:

  • Study Design : Use a randomized, double-blind crossover trial. Measure plasma concentrations (LC-MS/MS) at intervals (0–504 h) to assess AUC, Cmax, and half-life. ER formulations exhibit 18× lower Cmax and 4× longer half-life than CS .
  • Synovial Fluid Sampling : For intra-articular studies, collect synovial fluid via arthrocentesis to evaluate localized drug release from PLGA microspheres .
  • Statistical Analysis : Apply non-compartmental modeling (WinNonlin) to compare systemic exposure and residence time .

Q. How can researchers resolve contradictions in efficacy data across clinical trials for ophthalmic applications?

Methodological Answer:

  • Meta-Analysis Framework : Include only RCTs with standardized endpoints (e.g., central macular thickness reduction). Use random-effects models to account for heterogeneity. Adjust for covariates like baseline severity and dosing intervals .
  • Sensitivity Analysis : Stratify studies by formulation (e.g., intravitreal vs. topical) and exclude outliers with high risk of bias (e.g., non-blinded trials) .

Q. What advanced techniques characterize the tissue deposition of 6β-Hydroxy-21-oic Triamcinolone Acetonide in diabetic retinopathy models?

Methodological Answer:

  • Bimodal Microscopy : Combine atomic force microscopy (AFM) and fluorescence imaging to map drug deposition in retinal tissues. Optimize sample preparation by fixing tissues in paraformaldehyde to preserve topography .
  • Quantitative Analysis : Use ImageJ to calculate deposition density (ng/mm²) and correlate with pharmacokinetic data .

Q. How do impurities like 14,15-Dehydro derivatives affect the pharmacological activity of 6β-Hydroxy-21-oic Triamcinolone Acetonide?

Methodological Answer:

  • In Vitro Assays : Compare glucocorticoid receptor (GR) binding affinity (radioligand displacement assays) of purified impurities vs. the parent compound. Note EC50 shifts ≥10% as clinically significant .
  • Gene Expression Profiling : Use qPCR to assess impurity-induced changes in anti-inflammatory markers (e.g., IL-6, TNF-α) in macrophage cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.